3-(4-(tert-butyl)benzamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide
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Overview
Description
3-(4-(tert-butyl)benzamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core substituted with a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(tert-butyl)benzamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Benzofuran Core: Starting with a suitable benzofuran precursor, such as 2-hydroxybenzaldehyde, undergoes cyclization reactions to form the benzofuran ring.
Introduction of Carboxamide Group: The carboxamide group can be introduced via an amide coupling reaction, often using reagents like carbodiimides (e.g., EDCI) and coupling agents (e.g., HOBt).
Substitution with tert-Butylbenzamido Group:
Methoxylation: The methoxy group is introduced via methylation reactions, often using methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of automated systems for precise reagent addition and temperature control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, forming hydroxyl derivatives.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzofuran ring and the aromatic substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution, and strong nucleophiles (e.g., sodium methoxide) for nucleophilic substitution.
Major Products
Oxidation: Hydroxylated derivatives.
Reduction: Amines and reduced carboxamides.
Substitution: Halogenated or alkylated benzofuran derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules, particularly in the synthesis of heterocyclic compounds and natural product analogs.
Biology
Biologically, it may serve as a probe in studying enzyme interactions and receptor binding due to its structural complexity and functional groups.
Medicine
In medicinal chemistry, it has potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry
Industrially, it could be used in the development of new materials with specific electronic or photophysical properties, given the benzofuran core’s known utility in organic electronics.
Mechanism of Action
The mechanism of action for 3-(4-(tert-butyl)benzamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide would depend on its specific application. In a biological context, it might interact with proteins or enzymes through hydrogen bonding, hydrophobic interactions, and π-π stacking, affecting their activity or stability. The molecular targets could include kinases, proteases, or other enzymes relevant to disease processes.
Comparison with Similar Compounds
Similar Compounds
3-(4-(tert-butyl)benzamido)-N-(3-hydroxyphenyl)benzofuran-2-carboxamide: Similar structure but with a hydroxyl group instead of a methoxy group.
3-(4-(tert-butyl)benzamido)-N-(3-chlorophenyl)benzofuran-2-carboxamide: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in 3-(4-(tert-butyl)benzamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide can influence its electronic properties and reactivity, potentially making it more suitable for specific applications in medicinal chemistry and materials science compared to its analogs.
This compound’s unique combination of functional groups and structural features makes it a versatile candidate for various scientific and industrial applications.
Properties
IUPAC Name |
3-[(4-tert-butylbenzoyl)amino]-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O4/c1-27(2,3)18-14-12-17(13-15-18)25(30)29-23-21-10-5-6-11-22(21)33-24(23)26(31)28-19-8-7-9-20(16-19)32-4/h5-16H,1-4H3,(H,28,31)(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSJFRPSVYUWCID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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